Tariquidar is a third-generation inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. [ [], [] ] It is a potent, selective, and noncompetitive inhibitor that effectively blocks the efflux pump activity of P-gp. [ [], [] ] This efflux pump activity is a major contributor to multidrug resistance (MDR) in cancer cells, limiting the effectiveness of chemotherapy. [ [], [] ] Tariquidar is also recognized as a potent inhibitor of breast cancer resistance protein (BCRP), also known as ABCG2. [ [], [], [], [], [], [] ]
Tariquidar has been widely used in preclinical and clinical studies to investigate the role of P-gp in drug resistance and to assess its potential as a chemosensitizer in cancer treatment. [ [], [], [] ] Additionally, it has found significant application in research as a pharmacological tool for studying the function and density of P-gp at the blood-brain barrier (BBB) using positron emission tomography (PET) imaging. [ [], [], [], [], [], [], [], [], [], [] ]
Tariquidar is a potent and selective inhibitor of P-glycoprotein, a membrane protein that plays a critical role in the efflux of various drugs and xenobiotics from cells. By inhibiting this protein, Tariquidar enhances the bioavailability of therapeutic agents, particularly in the treatment of multidrug-resistant cancers. It has garnered attention for its potential applications in improving the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells.
Tariquidar belongs to the class of compounds known as quinoline derivatives. It is classified as an antineoplastic agent due to its ability to enhance the effectiveness of anticancer drugs by inhibiting drug transport mechanisms.
The synthesis of Tariquidar involves several chemical reactions, primarily focusing on the construction of its complex molecular structure. The general synthetic route includes:
Tariquidar's molecular formula is , featuring a complex structure characterized by multiple functional groups that contribute to its pharmacological activity. The compound contains a quinoline core structure linked to various substituents that enhance its interaction with P-glycoprotein.
Tariquidar participates in several chemical reactions during its synthesis:
These reactions are typically monitored using analytical techniques like HPLC and nuclear magnetic resonance spectroscopy to ensure high yields and purity at each step .
Tariquidar exerts its effects primarily by binding to P-glycoprotein, inhibiting its function and preventing the efflux of drugs from cells. This mechanism allows for increased intracellular concentrations of chemotherapeutic agents, enhancing their therapeutic efficacy against resistant cancer cells.
Studies have demonstrated that Tariquidar can significantly increase the accumulation of various anticancer drugs within cells expressing P-glycoprotein . This effect has been quantified using cellular assays measuring drug uptake in the presence and absence of Tariquidar.
Relevant data from studies indicate that Tariquidar maintains stability over time when stored properly .
Tariquidar has significant applications in pharmacology and medicinal chemistry:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3